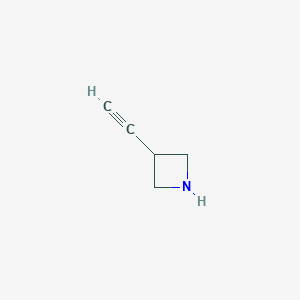

3-Ethynylazetidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

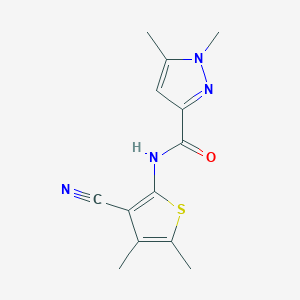

Descripción general

Descripción

“3-Ethynylazetidine” is a chemical compound. It is also known as "tert-butyl 3-ethynyl-1-azetidinecarboxylate" . It is used for research and development purposes .

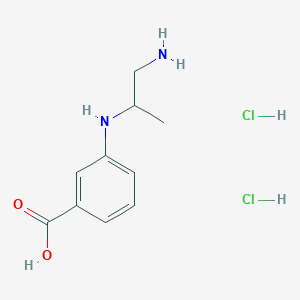

Molecular Structure Analysis

The molecular formula of “this compound” is C10H15NO2 . The InChI code is 1S/C10H15NO2/c1-5-8-6-11 (7-8)9 (12)13-10 (2,3)4/h1,8H,6-7H2,2-4H3 . The molecular weight is 181.23 .

Physical And Chemical Properties Analysis

“this compound” is a colorless to yellow liquid or solid . It should be stored in a dry place, sealed, at a temperature of 2-8°C .

Aplicaciones Científicas De Investigación

Synthesis and Organic Chemistry

Synthesis of 1,3-Amino Alcohols : Allenylindium reagents derived from N-protected 3-alkyl-2-ethynylaziridines were used to stereoselectively synthesize 1,3-amino alcohols with three contiguous chiral centers. This method effectively produces syn,syn-2-ethynyl-1,3-amino alcohols and their anti,syn isomers (Ohno, Hamaguchi, & Tanaka, 2001).

Intramolecular Cyclization for 3,3-Dimethylazetidines : An iodine-mediated intramolecular cyclization of γ-prenylated amines provides a diastereoselective route to synthesize 3,3-dimethylazetidines, a structure present in several bioactive molecules (Jin, Sun, Zhou, & Zhao, 2016).

Introduction of Ethynyl Group in Nucleosides : A novel radical method has been developed for the stereoselective introduction of an ethynyl group in various five- and six-membered-ring iodohydrins. This method has been applied to synthesize 2'-deoxy-2'-C-ethynyluridine and -cytidine, designed as novel antimetabolites (Sukeda, Ichikawa, Matsuda, & Shuto, 2003).

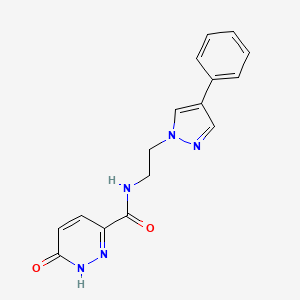

Medicinal Chemistry and Drug Development

Synthesis of Anti-HIV Nucleosides : 4'-C-ethynyl-2'-deoxynucleosides, a class of nucleoside analogues, demonstrate potent activity against various HIV viruses. The synthesis and modification of these compounds, such as removing the 3'-OH group from 4'-C-ethynyl-2'-deoxycytidine, have been explored to understand their antiviral activity (Siddiqui et al., 2004).

Application in Dye-Sensitized Solar Cells : The ethynyl group, when used in dye-sensitized solar cells (DSSCs), acts as an efficient π-spacer to prolong conjugation and promote electronic coupling. Ethynyl position variation in metal-free organic sensitizers has shown to influence the photovoltaic performance (Song et al., 2016).

Synthesis of Anticancer Drugs : A new synthetic route for 3'-C-ethynylcytidine, an anticancer nucleoside analogue, has been developed. This compound has shown in vitro and in vivo antitumor potential against various cell lines and tumor models (Ludwig, Schwendener, & Schott, 2002).

Biological Applications

Fluorescent Probes for DNA Analysis : The fluorescent nucleoside 3-(naphthalen-1-ylethynyl)-3-deaza-2'-deoxyguanosine (3nzG) has been synthesized for use as a fluorescent probe in nucleic acids studies, particularly for detecting single-base alterations in DNA sequences (Suzuki et al., 2017).

Labeling Proliferating Cells : 5-Ethynyl-2'-deoxycytidine has been used as a marker for cellular replicational activity. It serves as an alternative to BrdU for DNA synthesis detection in proliferating cells, offering less cytotoxicity and high sensitivity (Qu et al., 2011).

Safety and Hazards

“3-Ethynylazetidine” is classified under the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

3-ethynylazetidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-2-5-3-6-4-5/h1,5-6H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXIPNKHMJEZMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-phenylethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2626109.png)

![2-[benzyl(phenyl)amino]-N-(1-cyanoethyl)acetamide](/img/structure/B2626111.png)

![(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2626112.png)

![3-Butyl-8-(2-furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2, 4-dione](/img/no-structure.png)

![N-methyl-N-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2626121.png)